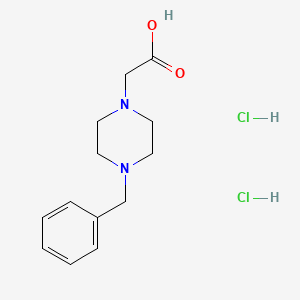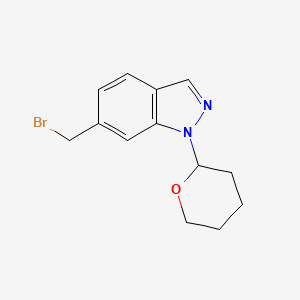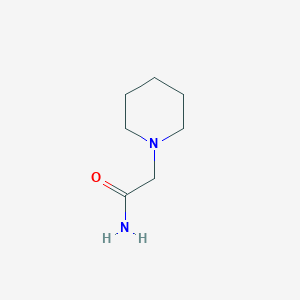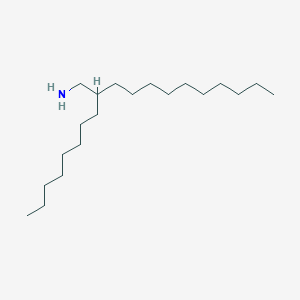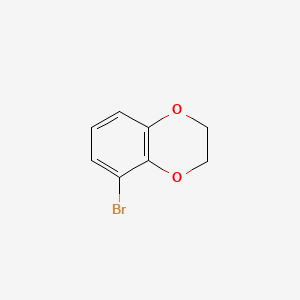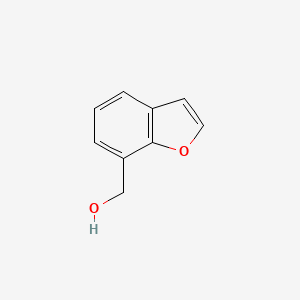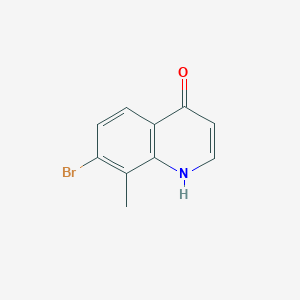
7-bromo-8-metilquinolin-4-ol
Descripción general
Descripción
The compound 7-Bromo-8-methylquinolin-4(1H)-one is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a bromine atom at the 7th position and a methyl group at the 8th position of the quinoline structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of bromo-substituted quinolines can be achieved through different methods. For instance, a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) has been synthesized, indicating the potential for creating similar bromo-substituted quinolines . Additionally, a cascade one-pot method involving palladium-catalyzed C-H activation has been developed to synthesize isoquinolin-1(2H)-ones using α-bromo ketones, which could be adapted for the synthesis of 7-Bromo-8-methylquinolin-4(1H)-one . Moreover, the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from bromo-substituted quinolines has been reported, demonstrating the versatility of bromoquinolines in nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of bromoquinolines has been studied, with the structure analysis of 7-Bromoquinolin-8-ol revealing that bromination occurs at the 7-position. This compound exhibits intermolecular and weak intramolecular O-H...N hydrogen bonds, which influence the packing of molecules in the solid state . This information is relevant to understanding the structural characteristics of 7-Bromo-8-methylquinolin-4(1H)-one.
Chemical Reactions Analysis
Bromo-substituted quinolines participate in various chemical reactions. For example, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline involves lithiation, formylation, and reductive amination of Schiff's bases . Additionally, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an intermediate for cancer treatment drugs, involves bromination steps that could be relevant to the chemical reactions of 7-Bromo-8-methylquinolin-4(1H)-one . Furthermore, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a modified Conrad-Limpach procedure and a nucleophilic non-isotopic exchange, indicating the reactivity of bromoquinolines towards nucleophilic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-8-methylquinolin-4(1H)-one can be inferred from related compounds. The increased solubility and low fluorescence of BHQ suggest that similar bromoquinolines may also possess these properties, which are advantageous for biological applications . The solid-state packing influenced by hydrogen bonding in 7-Bromoquinolin-8-ol provides insights into the potential crystallographic properties of 7-Bromo-8-methylquinolin-4(1H)-one . The reactivity of bromoquinolines with various reagents, as demonstrated in the synthesis of different derivatives, highlights the chemical versatility of these compounds .
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y aplicaciones farmacéuticas
Los derivados de quinolina como el 7-bromo-8-metilquinolin-4-ol son andamios vitales en la química medicinal debido a sus actividades biológicas y farmacéuticas . Sirven como intermediarios clave en la síntesis de compuestos con posibles efectos terapéuticos. Por ejemplo, se pueden usar para desarrollar nuevos agentes antimicrobianos, dada su similitud estructural con las quinolonas antimicrobianas conocidas .
Química orgánica sintética
En la química orgánica sintética, este compuesto se puede utilizar en varios protocolos de síntesis para construir moléculas complejas. Sirve como bloque de construcción para la síntesis de moléculas biológicamente activas, incluida la construcción de andamios de quinolina a través de protocolos de síntesis clásicos como las síntesis de Gould–Jacob y Friedländer .
Desarrollo de sensores bioquímicos
Los derivados de quinolina se utilizan en el desarrollo de biosensores para detectar biomoléculas como la insulina, la glucosa y las proteínas. Los grupos funcionales en el this compound se pueden modificar para crear sitios de unión específicos para estas biomoléculas.
Estudios de inhibición enzimática
Debido a sus características estructurales, el this compound se puede utilizar para estudiar la inhibición enzimática. Puede servir como un compuesto principal para el desarrollo de inhibidores enzimáticos que pueden regular las vías biológicas .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVPTOAEDIJTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597295 | |
| Record name | 7-Bromo-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189106-48-6 | |
| Record name | 7-Bromo-8-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189106-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




